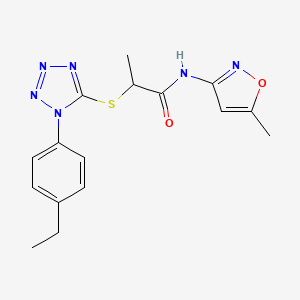

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide

Description

Properties

IUPAC Name |

2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S/c1-4-12-5-7-13(8-6-12)22-16(18-20-21-22)25-11(3)15(23)17-14-9-10(2)24-19-14/h5-9,11H,4H2,1-3H3,(H,17,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRRYGJSJIBLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multiple steps, starting from the formation of the tetrazole ring through the reaction of appropriate precursors. The general synthetic route includes:

- Formation of the Tetrazole Ring : This can be achieved by reacting a suitable hydrazine derivative with sodium azide under acidic conditions.

- Thioether Formation : The tetrazole derivative is then reacted with a thiol to introduce the thioether linkage.

- Amide Formation : Finally, coupling with 5-methylisoxazole propanoic acid forms the desired propanamide compound.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide possess antibacterial properties against various strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

For instance, a study reported that related tetrazole compounds showed minimum inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL against standard bacterial strains, indicating moderate to strong antibacterial activity .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-Tetrazole Derivative | 8 - 256 | Staphylococcus aureus |

| 2-Tetrazole Derivative | <16 | Escherichia coli |

| 2-Tetrazole Derivative | <125 | Pseudomonas aeruginosa |

Anticancer Activity

In addition to antimicrobial effects, tetrazole derivatives have been explored for their anticancer potential. The mechanism often involves interaction with specific molecular targets such as enzymes or receptors involved in tumor growth. For example, compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

The biological activity of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide is likely attributed to its structural features:

- Tetrazole Ring : Mimics carboxylate groups in biological systems, facilitating binding to active sites on enzymes or receptors.

- Thioether Linkage : Can form covalent bonds with nucleophilic residues in proteins, influencing their function.

- Isoxazole Group : May participate in hydrogen bonding and π-stacking interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazole derivatives:

- Antimicrobial Efficacy : A study found that a series of tetrazole compounds exhibited varying degrees of antimicrobial activity against clinical isolates, outperforming traditional antibiotics like ciprofloxacin in some cases .

- Anticancer Potential : In vitro assays demonstrated that certain tetrazole derivatives led to significant reductions in cell viability across multiple cancer types, suggesting their potential as therapeutic agents .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the substituents on the tetrazole ring can enhance biological activity, indicating pathways for optimizing these compounds for therapeutic use .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies suggest that derivatives of tetrazole compounds exhibit significant anticancer activity through various mechanisms, including enzyme inhibition and receptor modulation.

Case Study: Anticancer Activity

A study demonstrated that similar tetrazole derivatives showed effective growth inhibition in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism involves the disruption of cellular signaling pathways critical for tumor growth and survival .

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| Tetrazole Derivative A | A549 | 75% |

| Tetrazole Derivative B | MDA-MB-231 | 68% |

Agricultural Science

Research indicates that compounds containing tetrazole structures can act as plant growth regulators . They may enhance crop yield and resistance to pests and diseases.

Case Study: Plant Growth Regulation

In agricultural trials, a related tetrazole compound was shown to improve the growth parameters of tomato plants under stress conditions, leading to increased fruit yield by approximately 20% compared to untreated controls .

| Treatment | Fruit Yield (kg/plant) | Control Yield (kg/plant) |

|---|---|---|

| Tetrazole Treatment | 3.5 | 2.9 |

Materials Science

The unique properties of the compound also make it suitable for applications in materials science, particularly in the development of smart materials that respond to environmental stimuli.

Case Study: Smart Material Development

Research has explored the incorporation of this compound into polymer matrices to create responsive materials that change properties upon exposure to specific stimuli (e.g., temperature or pH). Such materials have potential applications in drug delivery systems and environmental sensors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetrazole Moieties

2-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide

- Substituent Differences : The 4-ethylphenyl group in the target compound is replaced with a 4-chlorophenyl group.

2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Compound 1, )

- Structural Variations: This compound replaces the tetrazole-thioether linkage with a phenoxy group and lacks the isoxazole moiety.

- The absence of the isoxazole group may reduce solubility but improve metabolic stability .

Heterocyclic Derivatives with Isoxazole/Thiazole Substituents

Thiazole Derivatives ()

- Key Compounds: 7b (IC50 = 1.61 ± 1.92 µg/mL) and 11 (IC50 = 1.98 ± 1.22 µg/mL) against HepG-2 hepatocellular carcinoma.

- Comparison : The target compound’s isoxazole group may offer different binding kinetics compared to thiazoles. Thiazoles generally exhibit stronger hydrogen-bonding interactions due to sulfur’s electronegativity, which could enhance anticancer activity .

Triazole-Thiazole Hybrids ()

- Example: Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide).

- Structural Contrast: Incorporates a triazole-thiazole framework instead of tetrazole-isoxazole.

Data Tables

Table 1: Structural and Pharmacological Comparison of Analogs

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving coupling reactions between tetrazole-thiols and propanamide intermediates under catalytic conditions .

- Bioactivity Gaps : While analogs like Compound 1 () show metabolic relevance and highlights anticancer thiazoles, the target compound’s specific activity remains unexplored. Future studies should prioritize in vitro assays (e.g., MTT for cytotoxicity) and docking studies to assess binding to targets like PPAR-γ (relevant to DMT2) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions between tetrazole and isoxazole derivatives. For example, thiol-alkylation under basic conditions (e.g., triethylamine in dioxane) or nucleophilic substitution with chloroacetamide intermediates can be employed . Solvent polarity and temperature significantly affect reaction kinetics and purity. Characterization via -NMR, -NMR, and IR spectroscopy is critical to confirm regioselectivity and rule out byproducts like disulfide formation .

Q. Which spectroscopic and analytical techniques are most reliable for structural elucidation of this compound?

- Methodological Answer : Multi-nuclear NMR (, , ) is essential for verifying the tetrazole-isoxazole linkage and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive proof of stereochemistry in crystalline derivatives . Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% to ensure purity .

Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity (e.g., enzyme inhibition)?

- Methodological Answer : Target-specific assays (e.g., kinase inhibition or receptor binding) require substrate analogs and controls. For example:

- Use fluorogenic substrates to measure enzyme kinetics.

- Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle).

- Dose-response curves (IC determination) should span 3–5 logarithmic concentrations to assess potency .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assay formats?

- Methodological Answer : Discrepancies may arise from variations in membrane permeability, metabolic stability, or off-target effects. To address this:

- Perform parallel assays in isogenic cell lines (wild-type vs. target-knockout).

- Use LC-MS to quantify intracellular compound levels and correlate with activity .

- Validate target engagement via thermal shift assays or cellular thermal shift profiling (CETSA) .

Q. How can molecular docking studies guide the optimization of this compound’s binding affinity?

- Methodological Answer : Docking requires:

- A high-resolution crystal structure of the target protein (e.g., from the PDB database).

- Energy minimization of the ligand-protein complex using software like AutoDock Vina.

- Analysis of binding poses for hydrogen bonds, π-π stacking, or hydrophobic interactions (e.g., tetrazole-thioether interactions with catalytic residues) .

Q. What experimental frameworks assess the compound’s environmental fate and ecotoxicological risks?

- Physicochemical properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life at pH 7–8.

- Biotic/abiotic degradation : Use OECD 301/302 guidelines for aerobic biodegradation.

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algae (OECD 202/201).

Q. How can in vivo pharmacokinetic studies be designed to balance ethical and scientific rigor?

- Methodological Answer :

- Dosing : Use a staggered regimen (single vs. repeated doses) in rodent models to assess bioavailability and half-life.

- Sampling : Collect plasma, liver, and kidney tissues at multiple timepoints for LC-MS/MS analysis.

- Ethical compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain institutional animal care committee approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.